molecular formula C12H22N2O2 B581759 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1251010-63-5

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No. B581759
CAS RN: 1251010-63-5
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 g/mol . The IUPAC name for this compound is tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure. The Canonical SMILES representation is CC©©OC(=O)N1CCC2C1CCCN2 .


Physical And Chemical Properties Analysis

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has a molecular weight of 226.32 g/mol . It has a XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Enantioselective Synthesis

  • A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, has been developed using a nitrile anion cyclization strategy. This method provides an efficient route to synthesize chiral pyrrolidine derivatives with high yield and enantiomeric excess, which are valuable in pharmaceutical chemistry (Chung et al., 2005).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, has been determined using X-ray diffraction studies. These structural analyses provide insights into the molecular conformation and intermolecular interactions of similar pyrrolidine derivatives, which can inform the design of new compounds with desired properties (Naveen et al., 2007).

Chemical Transformations

  • Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has been used as a starting material for various chemical transformations. For example, its reaction with maleic anhydride and subsequent reactions lead to the formation of complex fused heterocycles, demonstrating the compound's versatility as a synthetic intermediate (Moskalenko & Boev, 2014).

Regio-Selective Synthesis

  • Novel synthetic routes have been developed to selectively introduce functional groups into specific positions of the pyrrolo[3,2-b]pyridine framework. These methods enable the preparation of novel derivatives with potential applications in medicinal chemistry and materials science (Nguyen et al., 2009).

properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735835
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

CAS RN

1251010-63-5, 1211586-14-9
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of Step 3 (2.66 g, 12.2 mmol) was added to a Parr shaker pressure vessel that was subsequently purged with nitrogen. Platinum (IV) oxide (0.277 g, 1.22 mmol) was added, followed by AcOH (27 mL). The vessel was placed on a Parr shaker apparatus and was sealed and evacuated and refilled with nitrogen 4 times (with shaking in between cycles). The vessel was then evacuated and refilled with hydrogen 4 times (with shaking in between cycles). The reaction was shaken under hydrogen pressure (approximately 60 psi; the vessel was recharged up to 60 psi as needed) for 48 hours. An additional amount of platinum (IV) oxide (0.277 g, 1.22 mmol) was added in order to drive the reaction to completion. After 24 hours, the reaction mixture was diluted with EtOAc (50 mL) and filtered through a Celite cartridge (Celite 545 Isolute®SPE column; Biotage, Inc.), rinsing the filter cake with additional EtOAc. The filtrate was concentrated in vacuo to a crude oil which was azeotroped with heptane several times until a constant weight was achieved, affording the desired product (HOAc salt). LRMS calc'd for C12H23N2O2 [M+H]+, 227; found 227.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.277 g
Type
catalyst
Reaction Step Four
Quantity
0.277 g
Type
catalyst
Reaction Step Five

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